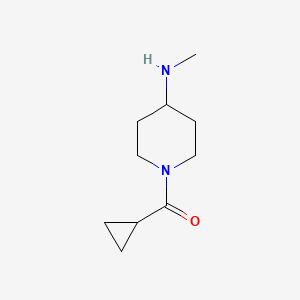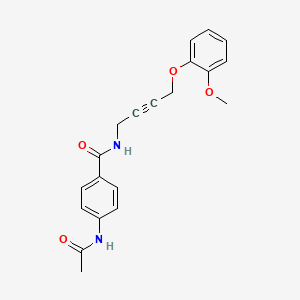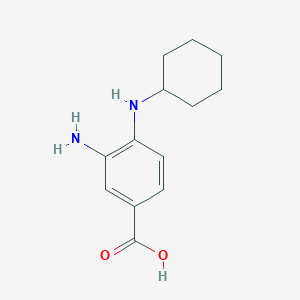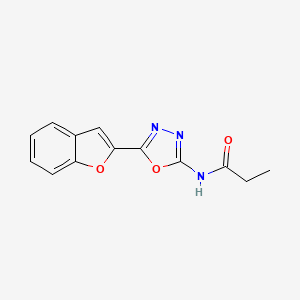
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone (DCIFE) is an organic compound that has been studied for its potential applications in scientific research. DCIFE is a derivative of imidazole, a five-membered nitrogen-containing heterocycle with a broad range of applications in organic synthesis and pharmaceuticals. DCIFE has been explored for its potential as a synthetic intermediate, a drug, and an imaging agent.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanone belongs to a broader class of 2,4,5-trisubstituted-1H-imidazoles, which have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds are created through a series of reactions starting from acid chloride preparation, leading to various ethanone derivatives. The ethanone derivatives have shown effectiveness against bacteria such as E. coli and S. aureus, and fungi like C. albicans and C. fumigatus, suggesting potential pharmaceutical applications in combating microbial infections (Sawant et al., 2011).
Anticonvulsant Activity
The exploration of novel (thio)semicarbazone derivatives of arylalkylimidazole, closely related to the this compound structure, has demonstrated significant anticonvulsant activity. These compounds were synthesized and evaluated against seizures in models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ). Notably, certain derivatives were identified as highly effective in preventing MES-induced seizures, highlighting the potential of these compounds in developing new anticonvulsant drugs (Çalış et al., 2011).
Corrosion Inhibition
Imidazole derivatives, including structures similar to this compound, have been studied for their corrosion inhibition properties on carbon steel in acidic media. These studies reveal that the presence of imidazole rings significantly enhances the corrosion resistance, making these compounds promising candidates for industrial applications to protect metals from corrosive environments (Costa et al., 2021).
Fluorescence Properties
The compound's structural framework is conducive to modifications that can result in materials with distinct fluorescence properties. Research into similar molecular structures has led to the development of fluorescent probes and materials, demonstrating the utility of such compounds in creating sensors and other applications that require fluorescence-based detection (Danko et al., 2012).
Heme Oxygenase Inhibition
Studies focusing on the inhibition of heme oxygenases have highlighted the potential of imidazole-based compounds, including those structurally related to this compound. These inhibitors are of interest for their therapeutic implications in diseases where modulation of heme oxygenase activity is beneficial (Roman et al., 2010).
Propriétés
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-10-11(13)16(6-15-10)5-9(17)7-1-3-8(14)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQXVHPSPOQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)

![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)




